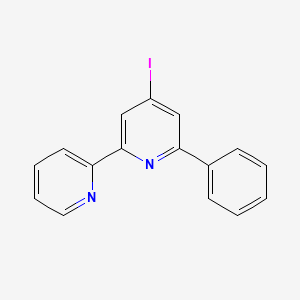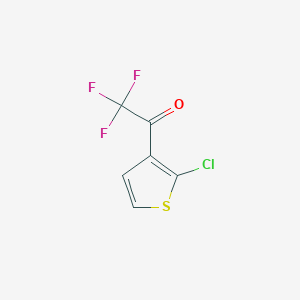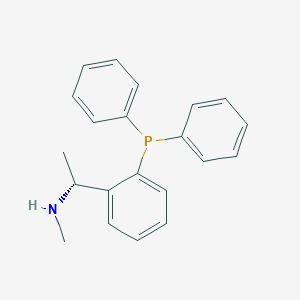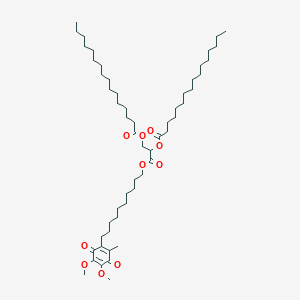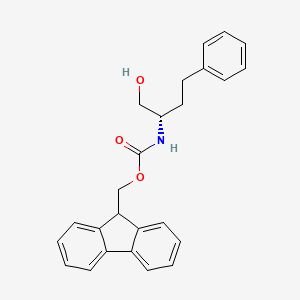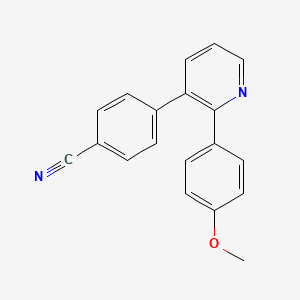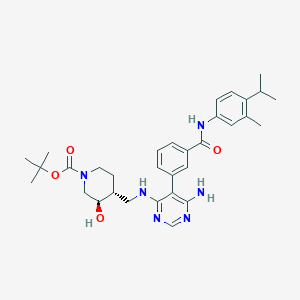
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of various functional groups. Typical reaction conditions may include:
Formation of the Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the Pyrimidine Group: This step might involve nucleophilic substitution or coupling reactions.
Functional Group Attachments: Various reagents and catalysts may be used to introduce the amino, hydroxyl, and carbamoyl groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamoyl group could be reduced to an amine.
Substitution: Various functional groups may be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against certain diseases.
Industry
In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if this compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-(4-methylphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of functional groups and the presence of the isopropyl and methyl groups on the phenyl ring. These structural features may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C32H42N6O4 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-4-[[[6-amino-5-[3-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]phenyl]pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C32H42N6O4/c1-19(2)25-11-10-24(14-20(25)3)37-30(40)22-9-7-8-21(15-22)27-28(33)35-18-36-29(27)34-16-23-12-13-38(17-26(23)39)31(41)42-32(4,5)6/h7-11,14-15,18-19,23,26,39H,12-13,16-17H2,1-6H3,(H,37,40)(H3,33,34,35,36)/t23-,26+/m1/s1 |
Clé InChI |
QELZTFATNKIERN-BVAGGSTKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NC[C@H]4CCN(C[C@@H]4O)C(=O)OC(C)(C)C)N)C(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NCC4CCN(CC4O)C(=O)OC(C)(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


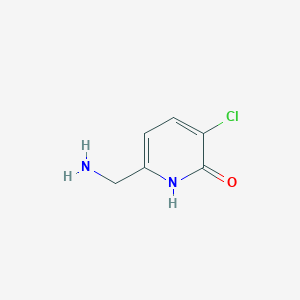
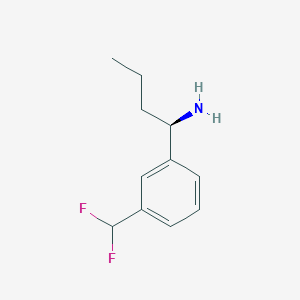
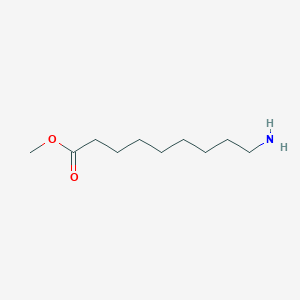
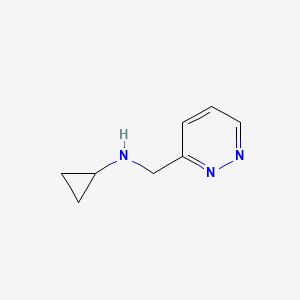
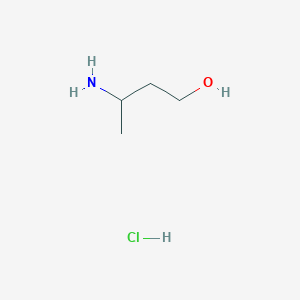
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

